molecular formula C8H12O B12094627 4-Cycloocten-1-one CAS No. 297752-29-5

4-Cycloocten-1-one

Cat. No.: B12094627
CAS No.: 297752-29-5
M. Wt: 124.18 g/mol
InChI Key: QCMJRQVMECBHEA-UPHRSURJSA-N
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Description

4-Cycloocten-1-one is an organic compound with the molecular formula C8H12O. It is a cyclic ketone featuring an eight-membered ring with a double bond. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cycloocten-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,6-heptadiene using a transition metal catalyst. Another method includes the oxidation of 4-cycloocten-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclooctadiene followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Cycloocten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cycloocten-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cycloocten-1-one involves its ability to undergo various chemical transformations due to the presence of the carbonyl group and the double bond. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an eight-membered ring, a double bond, and a carbonyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

297752-29-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(4Z)-cyclooct-4-en-1-one

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2/b2-1-

InChI Key

QCMJRQVMECBHEA-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(=O)C1

Canonical SMILES

C1CC=CCCC(=O)C1

Origin of Product

United States

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